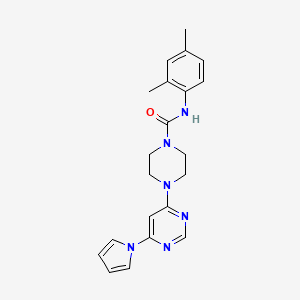
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N7O, and it features a piperazine moiety attached to a pyrimidine ring substituted with a pyrrole group. The presence of the dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, particularly kinases that regulate cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating pathways associated with inflammation and cancer progression.
- Sterol Biosynthesis Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in sterol biosynthesis in pathogens such as Leishmania, suggesting potential applications in treating parasitic infections .
Biological Activity
The biological activities of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits inhibitory effects on cancer cell lines, potentially through kinase inhibition. |
| Antiparasitic Activity | Shows promise against Leishmania by inhibiting sterol biosynthesis, impacting parasite survival. |
| Anti-inflammatory Effects | May modulate inflammatory pathways by inhibiting cytokine production and receptor signaling. |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. For instance, it was reported to reduce cell viability significantly in human liver carcinoma (HepG2) cells at concentrations as low as 10 µM .
- Antiparasitic Research : A study evaluated the compound's efficacy against Leishmania donovani promastigotes, revealing an EC50 value in the low micromolar range, indicating strong antiparasitic potential . The mechanism was linked to the inhibition of sterol demethylation.
- SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications to the piperazine and pyrimidine rings could enhance biological activity. Compounds with electron-withdrawing groups showed increased potency against cancer cells and parasites.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The lipophilic nature due to the dimethylphenyl group suggests good absorption characteristics.
- Metabolism : The compound undergoes metabolic transformations that may affect its efficacy and safety profile.
- Excretion : Understanding the excretion pathways is essential for predicting potential accumulation and toxicity.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16-5-6-18(17(2)13-16)24-21(28)27-11-9-26(10-12-27)20-14-19(22-15-23-20)25-7-3-4-8-25/h3-8,13-15H,9-12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBMXBOIDSSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














